molecular formula C9H15NO2 B13526644 1-Amino-4-methoxybicyclo[2.2.2]octan-2-one

1-Amino-4-methoxybicyclo[2.2.2]octan-2-one

Cat. No.: B13526644
M. Wt: 169.22 g/mol
InChI Key: HAZRPGNUWZOULL-UHFFFAOYSA-N
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Description

1-Amino-4-methoxybicyclo[222]octan-2-one is a bicyclic compound with a unique structure that includes an amino group and a methoxy group attached to a bicyclo[222]octane framework

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Amino-4-methoxybicyclo[22One common method involves the reaction of benzylidene acetone with dialkylammonium thiocyanates in a one-pot reaction to yield the desired compound .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-4-methoxybicyclo[2.2.2]octan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, acids, or bases under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-Amino-4-methoxybicyclo[2.2.2]octan-2-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Amino-4-methoxybicyclo[2.2.2]octan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: 1-Amino-4-methoxybicyclo[2.2.2]octan-2-one is unique due to the specific combination of an amino group and a methoxy group attached to the bicyclic framework. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

1-amino-4-methoxybicyclo[2.2.2]octan-2-one

InChI

InChI=1S/C9H15NO2/c1-12-8-2-4-9(10,5-3-8)7(11)6-8/h2-6,10H2,1H3

InChI Key

HAZRPGNUWZOULL-UHFFFAOYSA-N

Canonical SMILES

COC12CCC(CC1)(C(=O)C2)N

Origin of Product

United States

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